molecular formula C7H4Cl2F2O B6360160 3-(Chlorodifluoromethoxy)chlorobenzene;  90% CAS No. 146780-21-4

3-(Chlorodifluoromethoxy)chlorobenzene; 90%

Cat. No. B6360160
CAS RN: 146780-21-4
M. Wt: 213.01 g/mol
InChI Key: AKBPPWBEHYSTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorodifluoromethoxy)chlorobenzene (abbreviated as CDMOCB) is an organochlorine compound belonging to the class of halogenated hydrocarbons. It is a colorless liquid with a faint odor, and is usually found in a 90% concentration. CDMOCB has a wide range of applications in the scientific research field due to its unique properties, such as its high solubility in polar solvents, its low volatility, and its low toxicity. In

Scientific Research Applications

3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in a variety of scientific research applications, such as in the study of organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in the study of environmental chemistry, as it is a useful reagent for the analysis of chlorinated hydrocarbons.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% can react with compounds containing double bonds, such as alkenes and alkynes, to form chlorinated hydrocarbons. This reaction is known as a nucleophilic substitution reaction, and it is believed that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% acts as a nucleophile in this reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% are not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not toxic to humans, and it is not known to cause any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% for laboratory experiments include its high solubility in polar solvents, its low volatility, and its low toxicity. However, the major limitation of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is that it is not very reactive and can take a long time to react with other compounds.

Future Directions

There are many potential future directions for the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90%. One potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% as a reagent in the synthesis of new organic compounds. Another potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in the study of environmental chemistry, as it could be used to analyze chlorinated hydrocarbons in the environment. Additionally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of biochemistry and pharmacology, as it could be used to synthesize new pharmaceuticals and other organic compounds. Finally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of organic chemistry, as it could be used to synthesize new compounds.

Synthesis Methods

3-(Chlorodifluoromethoxy)chlorobenzene; 90% can be synthesized via two different methods. The first method involves the reaction of 1,3-dichloro-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. The second method involves the reaction of 1,3-dibromo-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. Both of these methods yield 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in a 90% concentration.

properties

IUPAC Name

1-chloro-3-[chloro(difluoro)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPPWBEHYSTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoromethoxy)chlorobenzene

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